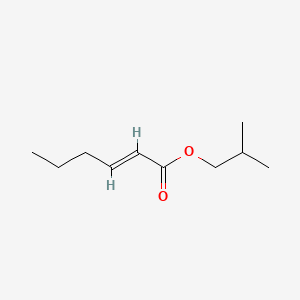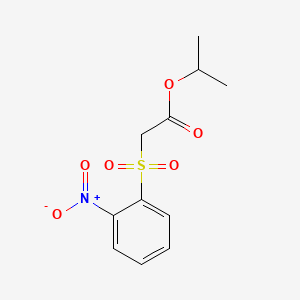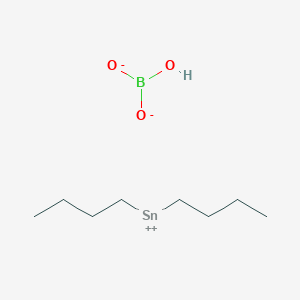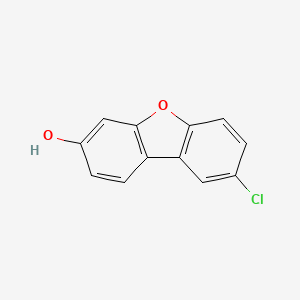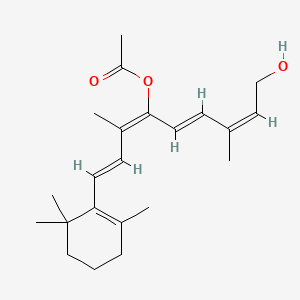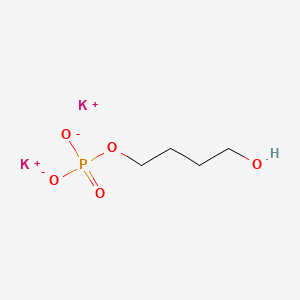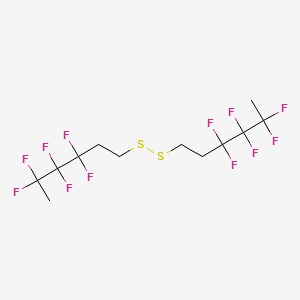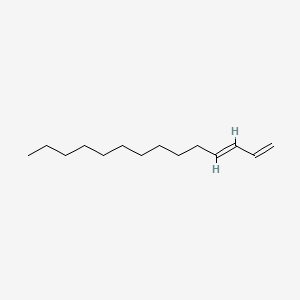
Chromium mono silicide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium mono silicide is a binary compound consisting of chromium and silicon. It is known for its high thermal stability, excellent mechanical properties, and resistance to oxidation and corrosion. These properties make it a valuable material in various high-temperature and high-stress applications, particularly in the fields of microelectronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium mono silicide can be synthesized through several methods, including:
Diffusion Alloying: This involves the diffusion of silicon into chromium from the gas phase.
Metal-Thermal Reduction: This method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium.
Electrochemical Synthesis: this compound can also be produced by electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate.
Industrial Production Methods: In industrial settings, this compound is often produced through:
Chemical Vapor Deposition (CVD): This method involves the deposition of chromium and silicon from the gas phase onto a substrate, followed by thermal annealing to form the silicide.
Molecular Beam Epitaxy (MBE): This technique involves the deposition of chromium and silicon atoms onto a substrate in a high-vacuum environment, allowing for precise control over the composition and structure of the resulting silicide.
Análisis De Reacciones Químicas
Types of Reactions: Chromium mono silicide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon at high temperatures.
Major Products Formed:
Oxidation: Silicon dioxide and chromium oxide.
Reduction: Elemental chromium and silicon.
Aplicaciones Científicas De Investigación
Chromium mono silicide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of chromium mono silicide involves its interaction with other elements and compounds at the atomic level. The formation of a protective oxide layer during oxidation is a key aspect of its mechanism, as it prevents further oxidation and degradation of the material. Additionally, the diffusion of silicon atoms into the chromium matrix during synthesis enhances the material’s thermal stability and mechanical properties .
Comparación Con Compuestos Similares
Chromium mono silicide can be compared with other similar compounds, such as:
Chromium disilicide (CrSi2): While chromium disilicide has similar thermal stability and mechanical properties, it has a different stoichiometry and crystal structure, which can affect its electrical and thermal conductivity.
Molybdenum silicide (MoSi2): Molybdenum silicide is another high-temperature material with excellent oxidation resistance.
Tungsten silicide (WSi2): Tungsten silicide is known for its high melting point and good electrical conductivity, making it suitable for use in microelectronics.
Propiedades
Número CAS |
12018-08-5 |
|---|---|
Fórmula molecular |
CrSi |
Peso molecular |
80.081 g/mol |
InChI |
InChI=1S/Cr.Si |
Clave InChI |
DYRBFMPPJATHRF-UHFFFAOYSA-N |
SMILES canónico |
[Si]#[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


